4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a biphenyl amine moiety. It is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with diphenylamine under controlled conditions.
Substitution Reaction: The triazine core is then subjected to a substitution reaction with 4-aminobiphenyl to introduce the biphenyl amine moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Electronics: It is used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Materials Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 3-(2’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-2-yl)-9-phenyl-9H-carbazole
Uniqueness
4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of a triazine core with a biphenyl amine moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring efficient electron transport and charge transfer.
Properties
Molecular Formula |
C27H20N4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]aniline |
InChI |
InChI=1S/C27H20N4/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H,28H2 |
InChI Key |
JEBYEEYGCZUGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.